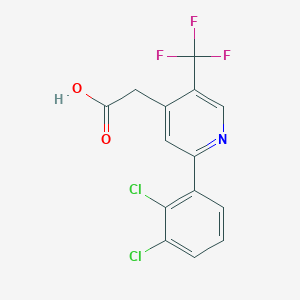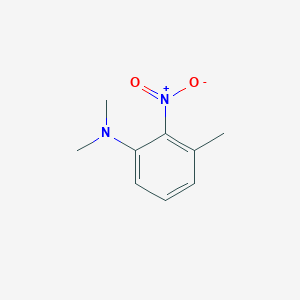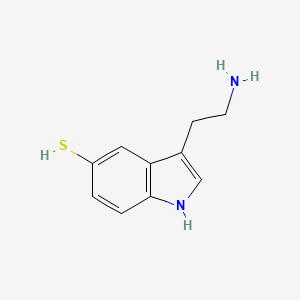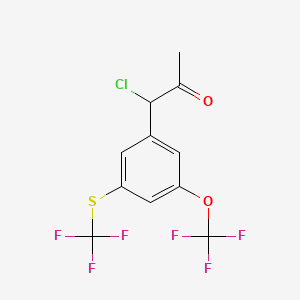![molecular formula C13H19BrN2OS B14033722 3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine](/img/structure/B14033722.png)
3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine is a complex organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the 3rd position and a tert-butylsulfinyl group attached to a pyrrolidine ring at the 5th position of the pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to scale up the production while maintaining environmental and economic efficiency .
化学反応の分析
Types of Reactions
3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学的研究の応用
3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents targeting various diseases.
Biological Studies: The compound can be used to study the biological pathways and mechanisms of action of related drugs.
Chemical Biology: It serves as a tool compound to investigate the interactions between small molecules and biological targets.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for industrial purposes
作用機序
The mechanism of action of 3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-bromo-5-iodopyridine
- 3-bromo-5-(trifluoromethyl)pyridine
- 2-fluoro-4-methylpyridine
Uniqueness
3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine is unique due to its specific substitution pattern and the presence of the tert-butylsulfinyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and drug development .
特性
分子式 |
C13H19BrN2OS |
|---|---|
分子量 |
331.27 g/mol |
IUPAC名 |
3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C13H19BrN2OS/c1-13(2,3)18(17)16-6-4-5-12(16)10-7-11(14)9-15-8-10/h7-9,12H,4-6H2,1-3H3/t12-,18?/m0/s1 |
InChIキー |
UCNCTYJSBALWII-RSXQAXDFSA-N |
異性体SMILES |
CC(C)(C)S(=O)N1CCC[C@H]1C2=CC(=CN=C2)Br |
正規SMILES |
CC(C)(C)S(=O)N1CCCC1C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


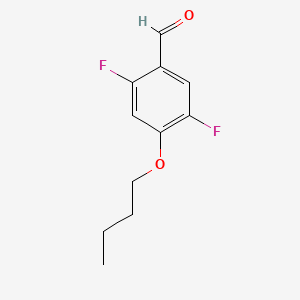
![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)
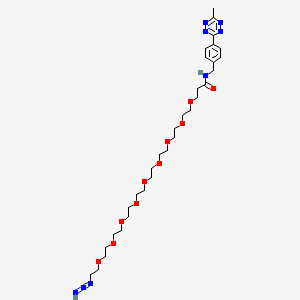

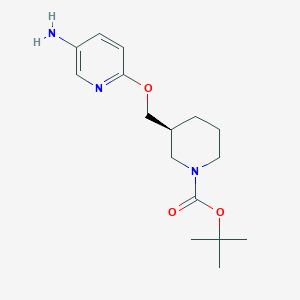
![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
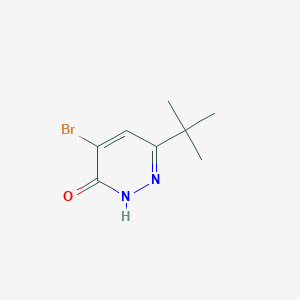
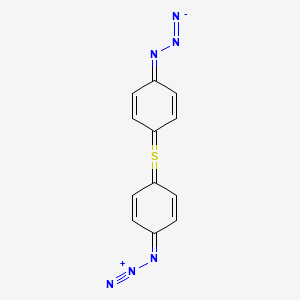

![2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B14033685.png)
